molecular formula C15H13NO5 B6401621 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid CAS No. 1261894-14-7

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid

Cat. No.: B6401621
CAS No.: 1261894-14-7
M. Wt: 287.27 g/mol
InChI Key: WFESKNOQWODBSF-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, along with a nitro group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(4-Methoxy-3-methylphenyl)benzoic acid. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

    Starting Material: 4-(4-Methoxy-3-methylphenyl)benzoic acid

    Reagents: Concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃)

    Conditions: Low temperature (0-5°C), controlled addition of nitric acid

The reaction proceeds as follows:

4-(4-Methoxy-3-methylphenyl)benzoic acid+HNO34-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid+H2O\text{4-(4-Methoxy-3-methylphenyl)benzoic acid} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-(4-Methoxy-3-methylphenyl)benzoic acid+HNO3​→4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), tin(II) chloride (SnCl₂), hydrochloric acid (HCl)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid)

Major Products

    Reduction: 4-(4-Methoxy-3-methylphenyl)-2-aminobenzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

    Esterification: Methyl 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoate, Ethyl 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoate

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or dyes.

    Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid depends on its specific application and the biological or chemical context in which it is used. For instance, if the compound or its derivatives are used as pharmaceuticals, they may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-methylphenylboronic acid
  • 4-Methoxy-3-methylphenylamine
  • 4-Methoxy-3-methylphenylacetic acid

Uniqueness

4-(4-Methoxy-3-methylphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a methoxy group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-9-7-10(4-6-14(9)21-2)11-3-5-12(15(17)18)13(8-11)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFESKNOQWODBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690006
Record name 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-14-7
Record name 4'-Methoxy-3'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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